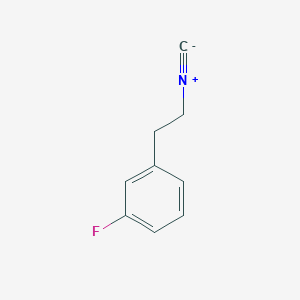

1-Fluoro-3-(2-isocyanoethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVUJNHSKYURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374631 | |

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-63-3 | |

| Record name | 3-Fluorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-fluoro-3-(2-isocyanoethyl)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences with the formylation of 2-(3-fluorophenyl)ethanamine to yield the intermediate, N-(2-(3-fluorophenyl)ethyl)formamide. Subsequent dehydration of this formamide furnishes the target isocyanide. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The isocyanide functional group is a versatile synthon, participating in a wide array of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions, making it a valuable tool for the rapid generation of molecular complexity. The title compound, this compound, combines these two valuable moieties, positioning it as a significant building block for the synthesis of novel bioactive compounds and functional materials.

This guide presents a detailed and reliable synthetic pathway to this compound, emphasizing the causality behind experimental choices and providing self-validating protocols for researchers.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-(3-fluorophenyl)ethanamine. This strategy is predicated on the well-established reactivity of primary amines and the reliable conversion of formamides to isocyanides.

Step 1: Formylation of 2-(3-fluorophenyl)ethanamine

The initial step involves the N-formylation of the primary amine. Formic acid is a practical and efficient formylating agent for this transformation.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the N-substituted formamide.[2]

Step 2: Dehydration of N-(2-(3-fluorophenyl)ethyl)formamide

The second and final step is the dehydration of the intermediate formamide to the target isocyanide. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine, is a classic and highly effective reagent for this transformation.[3][4] The mechanism involves the activation of the formamide oxygen by POCl₃, creating a good leaving group. Subsequent elimination, facilitated by the base, results in the formation of the isocyanide.[5]

Visualizing the Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of N-(2-(3-fluorophenyl)ethyl)formamide

This protocol is adapted from established procedures for the formylation of primary amines using formic acid.[1][2][6]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(3-fluorophenyl)ethanamine | 139.17 | 10.0 | 1.39 g |

| Formic acid (85% aqueous solution) | 46.03 | 12.0 | ~0.6 mL |

| Toluene | 92.14 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(3-fluorophenyl)ethanamine (1.39 g, 10.0 mmol) and toluene (50 mL).

-

Add 85% aqueous formic acid (~0.6 mL, 12.0 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis.

-

Continue refluxing until no more water is collected and the starting amine is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(2-(3-fluorophenyl)ethyl)formamide. The product is often obtained in high purity and may be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Expected Yield: High to quantitative.

Characterization (based on analogous compounds):

-

¹H NMR: Signals corresponding to the formyl proton (CHO), the aromatic protons, and the ethyl chain protons are expected.

-

¹³C NMR: Resonances for the formyl carbon, aromatic carbons, and the ethyl chain carbons are anticipated.[7]

-

IR (Infrared Spectroscopy): Characteristic peaks for the N-H stretch, C=O stretch (amide), and C-F stretch are expected.

Part 2: Synthesis of this compound

This protocol is based on the widely used method for the dehydration of formamides using phosphorus oxychloride and a tertiary amine base.[3][4]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-(2-(3-fluorophenyl)ethyl)formamide | 167.18 | 5.0 | 0.84 g |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.5 | 0.51 mL |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | 25 mL |

| Saturated aqueous NaHCO₃ solution | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(3-fluorophenyl)ethyl)formamide (0.84 g, 5.0 mmol) in anhydrous dichloromethane (25 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.

-

Slowly add phosphorus oxychloride (0.51 mL, 5.5 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The addition is exothermic.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel. It is advisable to use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) and to work quickly as some isocyanides can be sensitive to silica gel.[8][9]

Expected Yield: Moderate to high.

Characterization (based on analogous compounds):

-

¹H NMR: Expect signals for the aromatic and ethyl chain protons.

-

¹³C NMR: Look for the characteristic signal of the isocyanide carbon in addition to the aromatic and ethyl chain carbons.[10]

-

IR: A strong, characteristic absorption for the isocyanide (N≡C) group is expected around 2150 cm⁻¹.

Safety and Handling

-

2-(3-fluorophenyl)ethanamine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Formic acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE. Ensure all glassware is dry.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

-

Isocyanides: Many isocyanides have a strong, unpleasant odor and can be toxic. Handle the final product in a well-ventilated fume hood.

Conclusion

The two-step synthesis of this compound detailed in this guide provides a reliable and efficient method for accessing this valuable chemical intermediate. By following the outlined protocols and adhering to the safety precautions, researchers can confidently prepare this compound for use in a variety of synthetic applications, particularly in the fields of medicinal chemistry and materials science. The provided mechanistic insights and data will aid in the successful execution and understanding of the chemical transformations involved.

References

- Wiley-VCH. (2007).

- Macmillan Group, Princeton University.

- The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals.

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

- Jung, S., Ahn, J., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(7), 1031-1032.

- Salami, S. A., Siwe Noundou, X., & Krause, R. (2022). Mechanism of dehydration reaction using phosphorus oxychloride.

- Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(47), 9149-9151.

- Bentham Science Publishers. (2025).

- BenchChem. (2025). Application Notes and Protocols: Phosphorus Oxychloride as a Dehydrating Agent for the Conversion of Amides to Nitriles.

-

Colacino, E., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1195-1204. [Link]

-

Török, B., & London, G. (2014). Formylation of Amines. Inorganics, 2(2), 163-183. [Link]

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- Salami, S. A., et al. (2022). The purification process of a brownish isocyanide on a short silica pad.

-

Salami, S. A., Siwe-Noundou, X., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. [Link]

- BenchChem. (2025).

- Taft, B. R., & Sisko, J. (2013). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic letters, 15(24), 6258–6261.

-

Sorbchem India. Column Chromatography As A Tool For Purification. [Link]

-

Chem-Tools. This compound. [Link]

- Stanoeva, E. R., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970.

- Quora. (2023).

- Wang, Q., et al. (2016). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 40(11), 9183-9186.

- Google Patents.

- Li, T.-R., et al. (2021). Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. Organic Chemistry Frontiers, 8(19), 5366-5371.

Sources

- 1. scispace.com [scispace.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. From amines to (form)amides: a simple and successful mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzene,1-fluoro-3-(2-isocyanoethyl)- - CAS:730964-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

1-Fluoro-3-(2-isocyanoethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Fluoro-3-(2-isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized aromatic isocyanide that serves as a highly valuable, yet underutilized, building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a reactive isocyanide group with a fluorinated phenyl ring, positions it as a strategic reagent for constructing complex molecular architectures. The fluorine atom imparts desirable physicochemical properties such as enhanced thermal stability, metabolic resistance, and altered lipophilicity, which are highly sought after in drug discovery programs. The isocyanoethyl group is a prime participant in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, enabling the rapid and efficient generation of diverse chemical libraries. This guide provides a comprehensive overview of its predicted properties, synthesis, safe handling protocols, and core reactivity, with a focus on its application in the synthesis of novel, fluorinated compounds for pharmaceutical and materials science research.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the well-established characteristics of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| CAS Number | 730964-63-3 | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on similar aromatic isocyanides. |

| Odor | Predicted: Extremely unpleasant, pungent | A characteristic feature of volatile isocyanides.[2] |

| Boiling Point | Predicted: ~200-220 °C | Extrapolated from similar fluorinated aromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene, MeOH). Insoluble in water. | Standard for non-polar organic molecules. |

Predicted Spectroscopic Data

Precise characterization is crucial for confirming the identity and purity of this reagent. The following are the expected spectroscopic signatures.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct regions.[3]

-

Aromatic Region (δ 6.8-7.5 ppm): Four protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

-

Ethyl Chain (δ 2.8-3.8 ppm): Two methylene groups (-CH₂CH₂-) will likely appear as two distinct triplets, integrating to two protons each. The methylene group adjacent to the isocyanide (-CH₂-NC) will be further downfield.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ 110-165 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings.[4]

-

Isocyanide Carbon (δ 155-165 ppm): A characteristically broad or low-intensity signal in the downfield region.

-

Ethyl Carbons (δ 20-50 ppm): Two signals corresponding to the aliphatic linker.

-

-

¹⁹F NMR (Fluorine NMR): This technique is definitive for fluorinated compounds. A single resonance is expected, likely a triplet of triplets due to coupling with neighboring aromatic protons.[5]

-

IR (Infrared) Spectroscopy:

-

Isocyanide Stretch (N≡C): A strong, sharp absorption band around 2150-2130 cm⁻¹ . This is the most characteristic peak.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .[3]

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ .

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1250-1000 cm⁻¹ .

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 149.1. Common fragmentation patterns would involve the loss of the isocyanide group and cleavage along the ethyl chain.

Synthesis and Safe Handling

Proposed Synthetic Route

Isocyanides are most commonly synthesized via the dehydration of N-substituted formamides.[6] A reliable route to this compound would start from the corresponding primary amine, 2-(3-Fluorophenyl)ethanamine.

The proposed two-step synthesis involves:

-

Formylation: Reaction of 2-(3-Fluorophenyl)ethanamine with an acylating agent like ethyl formate to produce the intermediate N-[2-(3-Fluorophenyl)ethyl]formamide.

-

Dehydration: Treatment of the formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) to yield the final isocyanide product.[6]

Safety and Handling Protocols

Isocyanides are hazardous compounds that demand strict safety protocols. Their risks are comparable to those of isocyanates, and similar precautions should be taken.[2]

-

Toxicity and Exposure: Isocyanides are toxic and characterized by an extremely powerful and unpleasant odor.[2] Inhalation and skin contact must be strictly avoided. All manipulations must be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Use butyl rubber or neoprene gloves. Latex and nitrile gloves are not recommended as they may be permeable.[8]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat or apron should be worn.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from acids, water, and oxidizing agents.[9]

-

Waste Disposal: Isocyanide waste is hazardous. It can be quenched by careful treatment with an aqueous acid solution (e.g., HCl) in the fume hood to hydrolyze it to the corresponding amine. Consult institutional safety guidelines for proper disposal procedures.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems almost entirely from the versatile reactivity of the isocyanide functional group, particularly in multicomponent reactions (MCRs).

Isocyanide-Based Multicomponent Reactions (IMCRs)

IMCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.[10][11] This approach offers high atom economy and efficiency, making it a cornerstone of modern drug discovery for generating chemical libraries.[12][13] The two most prominent IMCRs are the Passerini and Ugi reactions.[14][15]

-

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to directly form α-acyloxy carboxamides. It is the first discovered IMCR and remains a powerful tool in combinatorial chemistry.[14][16]

-

Ugi Four-Component Reaction (U4CR): The Ugi reaction is arguably the most versatile and widely used IMCR. It involves an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is trapped by the carboxylate, and a subsequent intramolecular Mumm rearrangement yields the final α-acylamino amide product.[14][15]

Experimental Protocol: A Representative Ugi Reaction

This protocol describes a general procedure for using this compound in a Ugi reaction to synthesize a diverse product.

Objective: To synthesize N-(1-(3-fluorophenyl)ethyl)-2-(isobutyramido)-N-(4-methoxyphenyl)propanamide.

Materials:

-

3-Fluorobenzaldehyde (1.0 mmol, 1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 mmol, 1.0 eq)

-

Isobutyric acid (1.0 mmol, 1.0 eq)

-

This compound (1.0 mmol, 1.0 eq)

-

Methanol (MeOH), anhydrous (5 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a clean, dry round-bottom flask, add 3-Fluorobenzaldehyde (1.0 mmol) and p-Anisidine (1.0 mmol) in anhydrous methanol (3 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add Isobutyric acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

-

Add this compound (1.0 mmol) dropwise to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product via column chromatography on silica gel to yield the pure α-acylamino amide.

-

Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Applications in Drug Discovery and Materials Science

The strategic combination of the fluoroaromatic ring and the isocyanide group makes this reagent a powerful tool for creating molecules with high potential in life sciences and materials science.

Medicinal Chemistry

-

Scaffold Diversity: The Ugi and Passerini reactions allow for the rapid assembly of peptide-like scaffolds from simple, commercially available starting materials.[13] By varying the aldehyde, amine, and carboxylic acid components, vast libraries of structurally diverse compounds can be generated.

-

Role of Fluorine: The introduction of a fluorine atom into a drug candidate can profoundly and beneficially alter its properties.[17] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electronic interactions, and improve membrane permeability and bioavailability.[18][19] Using this compound directly incorporates this valuable atom into the molecular backbone.

Materials Science

Fluorinated aromatic compounds are integral to the development of high-performance materials.[17] The incorporation of fluorine can lead to materials with high thermal stability, chemical resistance, and unique electronic properties.[18][20] This building block could be used to synthesize novel fluorinated polymers or functional materials where the amide linkages derived from IMCRs provide structural integrity.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the synergistic combination of its two key functional groups. It provides a direct route to fluorinated, structurally complex molecules via highly efficient and atom-economical multicomponent reactions. For researchers in drug discovery, it offers an accelerated path to generating libraries of novel compounds with pharmaceutically relevant properties. While its handling requires stringent safety measures due to the nature of the isocyanide group, its synthetic potential makes it a compelling tool for innovation in both medicinal chemistry and advanced materials.

References

-

Banerjee, B. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.[Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, ACS Publications.[Link]

-

Unknown Author. (2025). How to Safely Handle Isocyanates? LinkedIn.[Link]

-

Sievert, A. C., & Cannon, J. R. (Year unknown). Fluorinated Aromatic Compounds. ResearchGate.[Link]

-

Safe Work Australia. (Year unknown). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.[Link]

-

SafeWork NSW. (Year unknown). Isocyanates technical fact sheet. SafeWork NSW.[Link]

-

Unknown Author. (Year unknown). Safe Use of Di-Isocyanates. Unknown Source.[Link]

-

Pritchett, B. P. et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, NIH.[Link]

-

Rudick, J. G., Shaabani, S., & Dömling, A. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry.[Link]

-

Banfi, L. et al. (2025). Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. ResearchGate.[Link]

-

Banfi, L. et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, RSC Publishing.[Link]

-

Pritchett, B. P. et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, ACS Publications.[Link]

-

Unknown Author. (2025). Exploring the Versatility of Fluorinated Aromatic Compounds in Material Science. LinkedIn.[Link]

-

Chimichi, P. et al. (Year unknown). A trustworthy mechanochemical route to isocyanides. PMC, NIH.[Link]

-

Various Authors. (2016). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. R Discovery.[Link]

-

Basso, A. et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, ACS Publications.[Link]

-

Various Authors. (Year unknown). Synthetic applications. ResearchGate.[Link]

-

Van der Heiden, S. et al. (2016). To each his own: isonitriles for all flavors. Functionalized isocyanides as valuable tools in organic synthesis. RSC Publishing.[Link]

-

Unknown Author. (Year unknown). Exploring 1-Chloro-2-Fluoro-3-Isocyanatobenzene: Properties and Applications. LinkedIn.[Link]

-

Chem-Tools. (Year unknown). This compound. Chem-Tools.[Link]

-

Various Authors. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora.[Link]

-

Dömling, A. (2025). Isocyanide-based multicomponent reactions in drug discovery. ResearchGate.[Link]

-

Dömling, A. (2000). The discovery of new isocyanide-based multi-component reactions. University of Groningen research portal.[Link]

-

Unknown Author. (Year unknown). Organic Syntheses Procedure. Organic Syntheses.[Link]

-

PubChemLite. (Year unknown). 1-fluoro-2-(2-isocyanatoethyl)benzene (C9H8FNO). PubChemLite.[Link]

-

Sunway Pharm Ltd. (Year unknown). Benzene,1-fluoro-3-(2-isocyanoethyl)-. Sunway Pharm Ltd.[Link]

-

Chemsrc. (Year unknown). CAS#:2648994-20-9 | 1-Fluoro-3-(2-isocyanatoethyl)-5-methylbenzene. Chemsrc.[Link]

-

PubChem. (Year unknown). Benzene, 1-fluoro-3-(phenylmethyl)-. PubChem, NIH.[Link]

-

Various Authors. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.[Link]

-

Various Authors. (Year unknown). Isocyanide-based multicomponent reactions. ResearchGate.[Link]

-

Sharma, P. et al. (Year unknown). Recent applications of click chemistry in drug discovery. PubMed.[Link]

- Google Patents. (Year unknown). Synthetic method of 2,4,5-trifluoro-benzene isocyanate and intermediate thereof.

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.[Link]

-

Various Authors. (Year unknown). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Al-Majthoub-Al-Ghorbani/798440051e515d90616198f10252328731383842]([Link]

-

SpectraBase. (Year unknown). (1-Fluoroethyl)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.[Link]

Sources

- 1. Benzene,1-fluoro-3-(2-isocyanoethyl)- - CAS:730964-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. safework.nsw.gov.au [safework.nsw.gov.au]

- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 9. innospk.com [innospk.com]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Elucidation of 1-Fluoro-3-(2-isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Fluoro-3-(2-isocyanoethyl)benzene, a molecule of interest in synthetic chemistry and drug discovery. In the absence of a complete, published experimental dataset for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and data interpretation, this document serves as a valuable resource for researchers working with novel fluorinated and isocyanide-containing molecules.

Introduction: The Structural Significance of this compound

This compound incorporates three key structural motifs: a meta-substituted fluorobenzene ring, a flexible ethyl linker, and a reactive isocyanide functional group. The fluorine atom can significantly influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The isocyanide group is a versatile functional handle for various chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions, making it a valuable building block in medicinal chemistry.[1] A thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound during synthesis and subsequent applications.

This guide will deconstruct the molecule's spectroscopic properties, providing a detailed, step-by-step interpretation of its expected IR, NMR (¹H, ¹³C, ¹⁹F), and Mass spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and common method for obtaining the IR spectrum of a liquid or solid sample is using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal. If the sample is a solid, ensure good contact between the solid and the crystal surface by applying pressure.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum.

Diagram: FT-IR ATR Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the isocyanide group.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance and Rationale |

| 2165–2110 | -N≡C stretch | Strong, Sharp | This is the most diagnostic peak for an isocyanide. Its high frequency is due to the triple bond character, and its strong intensity arises from the large change in dipole moment during the vibration.[1][2] |

| 3100–3000 | C-H stretch (aromatic) | Medium | Corresponds to the C-H bonds on the benzene ring. |

| 2975–2850 | C-H stretch (aliphatic) | Medium | Represents the stretching vibrations of the C-H bonds in the ethyl group (-CH₂CH₂-). |

| 1600–1450 | C=C stretch (aromatic) | Medium to Weak | These absorptions, characteristic of the benzene ring, often appear as a pair of sharp bands.[3] |

| 1250–1000 | C-F stretch | Strong | The C-F bond stretch is typically strong and falls in this region of the fingerprint part of the spectrum. |

| 900–675 | C-H out-of-plane bend (aromatic) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, two strong peaks are often observed.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse angle.

-

¹³C NMR Acquisition: A standard carbon spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A fluorine spectrum is acquired. ¹⁹F is a high-abundance, spin-1/2 nucleus, making it highly sensitive.[4] Spectra can be acquired with or without proton decoupling.

Diagram: NMR Logical Relationship

Caption: Relationship between NMR techniques and structural determination.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons and the two methylene groups of the ethyl chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| 7.35 - 6.90 | Multiplet (m) | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F coupling. The electron-withdrawing fluorine atom will generally deshield the aromatic protons. |

| 3.70 - 3.60 | Triplet (t) | 2H | -CH₂-N≡C | This methylene group is adjacent to the electron-withdrawing isocyanide group, causing it to be deshielded and appear at a higher chemical shift. It will be split into a triplet by the adjacent -CH₂- group. |

| 3.00 - 2.90 | Triplet (t) | 2H | Ar-CH₂ - | This benzylic methylene group will be deshielded by the aromatic ring. It will be split into a triplet by the adjacent -CH₂- group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~163 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly attached to fluorine will show a very large one-bond coupling constant (¹JCF) and appear at a high chemical shift. |

| ~158 (t) | -N≡C | The isocyanide carbon is typically found in this region. It may show coupling to the ¹⁴N nucleus.[1] |

| ~138 (d) | Ar-C -CH₂ | The aromatic carbon bearing the ethyl group. |

| ~130 (d) | Ar-C H | Aromatic CH carbon. |

| ~125 (d) | Ar-C H | Aromatic CH carbon. |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H | Aromatic CH carbons ortho and para to the fluorine will show coupling to the ¹⁹F nucleus. |

| ~45 | -C H₂-N≡C | The carbon adjacent to the isocyanide group. |

| ~35 | Ar-C H₂- | The benzylic carbon. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment.[4][5][6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Chemical Shift and Multiplicity |

| -110 to -115 | Multiplet | Ar-F | The chemical shift of fluorine on a benzene ring is characteristic.[5][7] The signal will be split by coupling to the ortho and meta protons on the aromatic ring, resulting in a multiplet. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and various fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the sample components based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation, the molecular ion (M⁺•).[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₈FN. The calculated monoisotopic mass is approximately 149.06 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 149 is expected, corresponding to the intact molecule with one electron removed. Aromatic systems often show a prominent molecular ion peak due to their stability.[9][10]

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring. This would result in the loss of a ·CH₂N≡C radical and the formation of a highly stable fluorotropylium cation or a related rearranged species.

-

Fragment: [C₇H₆F]⁺

-

Expected m/z: 109 (This is often a very prominent peak for compounds with a fluorobenzyl moiety).

-

-

Loss of the Isocyanide Group: Cleavage of the C-C bond adjacent to the isocyanide can occur.

-

Fragment: [C₈H₈F]⁺

-

Expected m/z: 123

-

-

Rearrangements: Isocyanides can undergo complex rearrangements upon ionization.[11]

-

Diagram: Predicted MS Fragmentation

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the characteristic spectral features of the fluorobenzene and isocyanide moieties, researchers can confidently identify and characterize this molecule. The strong, sharp IR absorption around 2140 cm⁻¹, the characteristic multiplets in the ¹H and ¹⁹F NMR spectra, and the prominent molecular ion and benzylic fragment in the mass spectrum collectively form a unique spectroscopic fingerprint. The protocols and interpretive logic presented herein serve as a robust methodology for the structural elucidation of novel organic compounds in a research and development setting.

References

-

Wikipedia. Isocyanide. [Link]

-

Wikipedia. Transition metal isocyanide complexes. [Link]

-

AIP Publishing. Infrared Spectrum of Methyl Isocyanide. The Journal of Chemical Physics. [Link]

-

ResearchGate. Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ResearchGate. Cyanide and isocyanide regions of the infrared spectra of the reaction... [Link]

-

Semantic Scholar. A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]

-

SpectraBase. Fluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Fluorine NMR. [https://www.ch.caltech.edu/~jdr/F NMR.pdf]([Link] NMR.pdf)

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. [Link]

-

NIST WebBook. Benzene, 1-fluoro-3-methyl-. [Link]

-

PubChem. (1-Isocyanoethyl)benzene. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 11. researchgate.net [researchgate.net]

1-Fluoro-3-(2-isocyanoethyl)benzene CAS number 730964-63-3

An In-depth Technical Guide to 1-Fluoro-3-(2-isocyanoethyl)benzene (CAS 730964-63-3): Properties, Synthesis, and Applications for Advanced Research

This document provides a comprehensive technical overview of this compound, a fluorinated aromatic isocyanide building block. Aimed at researchers, scientists, and professionals in drug development and materials science, this guide moves beyond a simple data sheet. It synthesizes foundational chemical principles with field-proven insights to project the compound's behavior, potential, and safe handling. Given the limited specific literature on this molecule, this guide establishes a predictive framework based on the well-documented chemistry of its core functional motifs: the fluoroaromatic ring and the ethyl-isocyanide chain.

Core Compound Identity and Physicochemical Profile

This compound is a specialized organic compound whose utility stems from the unique interplay between its two key functional groups. The electron-withdrawing fluorine atom modulates the electronic properties of the aromatic ring, while the versatile isocyanide group serves as a powerful linchpin for complex molecular constructions.

Table 1: Physicochemical and Structural Properties

| Property | Value / Prediction | Source / Basis |

|---|---|---|

| CAS Number | 730964-63-3 | Public Record |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.16 g/mol | [1][2] |

| Physical Form | Predicted to be a liquid or low-melting solid | Analogy with similar structures like 3-fluorophenethylamine and other isocyanides.[3] |

| Boiling Point | Predicted: >200 °C at atmospheric pressure | Inferred from related structures such as 1-fluoro-3-nitrobenzene (205 °C).[4] |

| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Based on general properties of aromatic isocyanides. |

| Storage | Recommended: Sealed in a dry, inert atmosphere at room temperature.[1] | Standard practice for isocyanides to prevent hydrolysis and polymerization. |

Predicted Spectroscopic Signature

For unambiguous identification, the following spectroscopic characteristics are anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons will show splitting patterns influenced by the fluorine atom (ortho, meta, and para couplings). The ethyl bridge will present as two triplets.

-

¹³C NMR: The isocyanide carbon typically appears in the 155-165 ppm range. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance, with its chemical shift providing information about the electronic environment of the aromatic ring.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the 2150–2130 cm⁻¹ region, which is highly characteristic of the N≡C stretch of an isocyanide.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 149.16, confirming the compound's mass.

Strategic Synthesis: A Proposed Methodology

The most direct and reliable route to this compound is the dehydration of the corresponding N-formamide precursor. This two-step process begins with a commercially available starting material, 3-fluorophenethylamine.

Step 1: Formylation of 3-Fluorophenethylamine

The initial step involves the formation of the N-formamide intermediate. A well-established and high-yielding method is the reaction with ethyl formate.

Protocol:

-

In a round-bottom flask, dissolve 3-fluorophenethylamine (1.0 eq) in a suitable solvent such as ethanol or neat ethyl formate (used in excess).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting amine is consumed (typically 4-6 hours).

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-(3-fluorophenethyl)formamide, which can often be used in the next step without further purification.

Step 2: Dehydration to the Isocyanide

The critical dehydration step converts the formamide to the target isocyanide. Phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (TEA) or pyridine is a classic and effective reagent system for this transformation.

Protocol:

-

Inert Atmosphere: Set up a dry, three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

-

Reagent Solution: Charge the flask with a solution of N-(3-fluorophenethyl)formamide (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Controlled Addition: Cool the solution to 0 °C using an ice bath. Add a solution of phosphoryl chloride (1.1 eq) in the same solvent dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality here is critical: slow, cold addition prevents exothermic side reactions and improves yield.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the formamide starting material by TLC.

-

Work-up and Purification: Quench the reaction by slowly pouring it into an ice-cold aqueous sodium carbonate solution to neutralize the acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the crude product should be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Proposed two-step synthesis of the target isocyanide.

Reactivity Profile and Synthetic Utility

The synthetic power of this compound lies in the unique reactivity of the isocyanide group, making it a valuable component for multicomponent reactions (MCRs).

The Isocyanide as a "Reactive Handle" in MCRs

Isocyanides are renowned for their participation in reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. In these reactions, the isocyanide carbon acts as a nucleophile and an electrophile, enabling the formation of multiple new bonds in a single pot.

The Ugi Four-Component Reaction (Ugi-4CR): This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Using this compound as the isocyanide component introduces the fluorinated phenyl motif into the final product, a desirable feature in many drug discovery programs for enhancing metabolic stability and binding affinity.[5][6]

Caption: The Ugi reaction workflow for complex scaffold synthesis.

Influence of the Fluoro Substituent

The fluorine atom at the meta-position of the benzene ring acts as a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution due to the interplay of its inductive and resonance effects. This electronic influence can be strategically exploited in further functionalization of the aromatic ring.

Potential Applications in Drug Discovery and Beyond

The combination of a fluorinated aromatic ring and a versatile isocyanide group positions this molecule as a high-value building block for several advanced applications.

-

Medicinal Chemistry: The isocyanide functional group is present in numerous natural products with potent biological activities, including antibacterial, antifungal, and antitumor properties.[7][8][9] It can also act as a unique pharmacophore or a metal-coordinating warhead for targeting metalloenzymes.[10][11] The fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[5][12][13] Therefore, this compound is an excellent starting point for generating libraries of novel, drug-like molecules.

-

Coordination Chemistry and Catalysis: Isoelectronic with carbon monoxide, isocyanides are excellent ligands for transition metals.[10][11] this compound could be used to synthesize novel organometallic complexes for applications in catalysis or as imaging agents.

-

Materials Science: The reactive nature of the isocyanide allows for its incorporation into polymers and other materials, potentially imparting unique electronic or surface properties.

Safety and Handling: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of related compounds provide a strong basis for safe handling protocols.

Table 2: Inferred Hazards and Handling Recommendations

| Hazard Category | Precautionary Measures | Rationale / Basis |

|---|---|---|

| Toxicity | Toxic if inhaled or swallowed. Avoid breathing vapors. Handle only in a well-ventilated fume hood. | Isocyanides, particularly volatile ones, are known for their toxicity.[14][15] |

| Odor | Potentially strong, disagreeable odor. | A notorious characteristic of many isocyanide compounds.[10] |

| Irritation | Causes skin and serious eye irritation. Wear appropriate PPE, including gloves and safety goggles. | Based on SDS for similar fluorinated aromatic compounds.[16] |

| Stability | Moisture-sensitive. Store under an inert atmosphere. Avoid contact with acids, strong bases, and water. | Isocyanides can be hydrolyzed to formamines or polymerize under certain conditions.[14] |

Self-Validating Protocol for Safe Handling:

-

Preparation: Before handling, review the SDS for analogous compounds like 3-fluorophenyl isocyanate and other alkyl isocyanides. Ensure the fume hood is functioning correctly.

-

Execution: Always wear nitrile gloves, a lab coat, and chemical safety goggles. Use glass or Teflon-coated equipment.

-

Quenching/Disposal: Any residual isocyanide can be quenched by carefully adding a dilute acid solution (e.g., 1M HCl) to convert it to the corresponding formamide before disposal according to institutional guidelines.

Conclusion

This compound stands as a promising yet underexplored chemical entity. Its true potential is unlocked when viewed through the lens of its constituent functional groups. The strategic placement of a fluorine atom on the aromatic ring offers a proven method for fine-tuning molecular properties, while the isocyanide group provides a gateway to rapid molecular complexity through powerful multicomponent reactions. This guide provides the necessary predictive framework and practical methodologies for researchers to confidently and safely incorporate this valuable building block into their synthetic programs, paving the way for innovations in drug discovery, catalysis, and materials science.

References

-

Ricci, G., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. [Link][7][11]

-

Ricci, G., et al. (2021). Medicinal Chemistry of Isocyanides. PubMed.[Link][8]

-

Ricci, G., et al. (2021). (PDF) Medicinal Chemistry of Isocyanides. ResearchGate.[Link][9]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.[Link][5]

-

JSciMed Central. (2015). Biological Potential of FluoroBenzene Analogs. JSciMed Central.[Link][12]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate.[Link][13]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.[Link][6]

Sources

- 1. Benzene,1-fluoro-3-(2-isocyanoethyl)- - CAS:730964-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1-Fluoro-4-(2-isocyanoethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Fluoro-3-nitrobenzene 97 402-67-5 [sigmaaldrich.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. keyorganics.net [keyorganics.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. chem-tools.com [chem-tools.com]

An In-depth Technical Guide to the Synthesis of 1-Fluoro-3-(2-isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-(2-isocyanoethyl)benzene is an important functionalized isocyanide with potential applications in medicinal chemistry and materials science. The isocyano group is a versatile functional group known for its unique reactivity in multicomponent reactions, such as the Ugi and Passerini reactions, making it a valuable building block for the synthesis of complex molecules and compound libraries. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, starting from readily available materials. The guide is structured to provide not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that govern the key transformations.

Synthetic Strategy Overview

The most direct and efficient pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 2-(3-fluorophenyl)ethylamine. This strategy is predicated on the well-established and highly reliable method of preparing isocyanides through the dehydration of N-substituted formamides.

The overall synthetic transformation is as follows:

Caption: Overall synthetic route for this compound.

This approach offers several advantages:

-

High Availability of Starting Material: 2-(3-Fluorophenyl)ethylamine is a commercially available reagent, obviating the need for its synthesis and simplifying the overall process.

-

Robust and High-Yielding Reactions: The formylation of primary amines and the subsequent dehydration of the resulting formamides are generally high-yielding and reliable reactions.

-

Operational Simplicity: The procedures for both steps are straightforward and do not require specialized equipment.

Part 1: N-Formylation of 2-(3-Fluorophenyl)ethylamine

The initial step in the synthesis is the formylation of the primary amine, 2-(3-fluorophenyl)ethylamine, to produce the corresponding N-substituted formamide, N-(2-(3-fluorophenyl)ethyl)formamide. This transformation can be efficiently achieved using several methods, with the use of formic acid or ethyl formate being the most common and practical.

Causality Behind Experimental Choices

The formylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formylating agent.

-

Using Formic Acid: When formic acid is used, the reaction is typically heated to drive off the water that is formed as a byproduct, often with a Dean-Stark apparatus.[1] The reaction is an equilibrium process, and removal of water shifts the equilibrium towards the product.

-

Using Ethyl Formate: Ethyl formate can also serve as an effective formylating agent.[2] In this case, the reaction is driven by the formation of ethanol as a byproduct, which can be removed by distillation. This method can be advantageous as it avoids the need for a separate water-removal step.[3]

Experimental Protocol: N-Formylation with Formic Acid

This protocol is based on a general and practical procedure for the N-formylation of amines using aqueous formic acid.[1]

Materials:

-

2-(3-Fluorophenyl)ethylamine

-

Aqueous Formic Acid (85%)

-

Toluene

-

Dean-Stark trap

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(3-fluorophenyl)ethylamine (1.0 equiv).

-

Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

-

Add aqueous formic acid (85%, 1.2 equiv) to the stirred solution.

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting amine has been consumed, cool the reaction mixture to room temperature.

-

The toluene is removed under reduced pressure using a rotary evaporator to yield the crude N-(2-(3-fluorophenyl)ethyl)formamide. The product is often of sufficient purity for the next step without further purification.

| Reagent | Molar Equiv. |

| 2-(3-Fluorophenyl)ethylamine | 1.0 |

| Aqueous Formic Acid (85%) | 1.2 |

| Toluene | Solvent |

Table 1: Reagents for N-Formylation of 2-(3-Fluorophenyl)ethylamine.

Part 2: Dehydration of N-(2-(3-Fluorophenyl)ethyl)formamide

The final step in the synthesis of this compound is the dehydration of the N-formyl intermediate. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine, is a highly effective and widely used reagent system for this transformation.[4][5]

Mechanism of Dehydration with Phosphorus Oxychloride

The dehydration of a formamide with phosphorus oxychloride proceeds through the activation of the formyl oxygen atom, converting it into a good leaving group.

Caption: Proposed mechanism for the dehydration of a formamide to an isocyanide using POCl₃.

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the formamide onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate. A base, such as triethylamine, then facilitates the elimination of hydrogen chloride and subsequent collapse of the intermediate to form the isocyanide product.

Experimental Protocol: Dehydration with Phosphorus Oxychloride

This protocol is adapted from a highly efficient and green procedure for the synthesis of isocyanides from formamides.[4]

Materials:

-

N-(2-(3-Fluorophenyl)ethyl)formamide

-

Triethylamine (Et₃N)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous diethyl ether

-

Silica gel

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

To a solution of N-(2-(3-fluorophenyl)ethyl)formamide (1.0 equiv) in triethylamine (used as both solvent and base), cooled to 0 °C in an ice bath, add phosphorus oxychloride (1.0 equiv) dropwise with stirring.

-

Stir the reaction mixture at 0 °C for approximately 5 minutes. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, the mixture is poured directly onto a dry packed column of silica gel.

-

The product is eluted from the column using 100% diethyl ether.

-

The solvent is removed from the collected fractions under reduced pressure to afford the purified this compound.

| Reagent | Molar Equiv. |

| N-(2-(3-Fluorophenyl)ethyl)formamide | 1.0 |

| Triethylamine | Solvent/Base |

| Phosphorus oxychloride | 1.0 |

Table 2: Reagents for the Dehydration of N-(2-(3-Fluorophenyl)ethyl)formamide.

Characterization Data

While specific, experimentally determined characterization data for this compound is not widely available in the literature, data for the analogous non-fluorinated compound, (2-isocyanoethyl)benzene, can provide an estimation of the expected properties.[6]

| Property | (2-Isocyanoethyl)benzene (for comparison) | Expected for this compound |

| Boiling Point | 52 °C @ 2.25 mmHg[6] | Similar volatility, likely a slightly higher boiling point due to increased molecular weight and polarity. |

| Density | 0.95 g/mL[6] | Expected to be slightly higher than the non-fluorinated analog. |

| Refractive Index | 1.518-1.520[6] | Expected to be in a similar range. |

| IR (Infrared) | Strong, sharp absorption around 2150 cm⁻¹ (N≡C stretch) | A strong, sharp absorption is expected in the same region for the isocyanide group. |

| ¹H NMR | Complex multiplet for the aromatic protons, two triplets for the ethyl chain. | A complex multiplet for the aromatic protons with characteristic fluorine coupling, and two triplets for the ethyl chain. |

| ¹³C NMR | Aromatic carbons and two aliphatic carbons, with the isocyanide carbon appearing in the range of 155-165 ppm. | Aromatic carbons with C-F coupling, two aliphatic carbons, and the isocyanide carbon in a similar range. |

| ¹⁹F NMR | Not applicable. | A singlet or multiplet in the typical range for an aryl fluoride. |

Table 3: Expected Characterization Data for this compound.

Safety Considerations

-

Isocyanides: Volatile isocyanides are known for their pungent and unpleasant odors and should be handled in a well-ventilated fume hood. Some isocyanides can be toxic.[7]

-

Phosphorus Oxychloride: POCl₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a fume hood.

-

Formic Acid: Formic acid is a corrosive liquid. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound can be reliably and efficiently achieved in two high-yielding steps from the commercially available starting material, 2-(3-fluorophenyl)ethylamine. The described protocols for N-formylation and subsequent dehydration with phosphorus oxychloride represent a practical and scalable route to this valuable synthetic intermediate. The mechanistic understanding of these transformations allows for informed optimization and troubleshooting. This guide provides a solid foundation for researchers and scientists to produce this compound for applications in drug discovery and materials science.

References

-

Molbase, (2-ISOCYANOETHYL)BENZENE | 59795-89-0. Available at: [Link]

-

LookChem, Cas 90784-32-2, N-methyl-N-(2-phenylethyl)formamide. Available at: [Link]

- Gerack, C. J.; McElwee-White, L. Formylation of Amines. Molecules2014, 19, 7689-7717.

- Manjunath, B. N.; et al.

- Kim, J. H.; Lee, J. Y.; Lee, Y. S.; Kim, J. N. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2003, 24, 1425-1426.

- Patil, P.; et al. N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. RSC Adv.2014, 4, 56753-56757.

-

Chemsrc, CAS#:2648994-20-9 | 1-Fluoro-3-(2-isocyanatoethyl)-5-methylbenzene. Available at: [Link]

- Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-PHENYLETHYLDIMETHYLAMINE. Org. Synth.1948, 28, 91.

- Salami, S. A.; Noundou, X. S.; Krause, R. W. M. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules2022, 27, 6850.

-

NIST, Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

-

PubChem, (2-Isocyanoethyl)benzene. National Center for Biotechnology Information. PubChem Compound Database; CID=427710. Available at: [Link]

-

Chem-Tools, this compound. Available at: [Link]

- Ingersoll, A. W. α-Phenylethylamine. Org. Synth.1937, 17, 80.

- Salami, S. A.; Noundou, X. S.; Krause, R. W. M. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.

- Van der Veken, P.; et al.

-

PubChemLite, 1-fluoro-2-isocyanato-3-methylbenzene (C8H6FNO). Available at: [Link]

-

PubChem, Formamide, N-(2-phenylethyl)-. National Center for Biotechnology Information. PubChem Compound Database; CID=140995. Available at: [Link]

- Gerack, C. J.; McElwee-White, L.

- Salami, S. A.; Noundou, X. S.; Krause, R. W. M. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.

-

PubChemLite, 1-fluoro-2-(2-isocyanatoethyl)benzene (C9H8FNO). Available at: [Link]

-

NIST, Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

-

Cheméo, Formic acid, 2-phenylethyl ester. Available at: [Link]

-

Chemistry Stack Exchange, How to synthesise 2-aminoethyl benzene. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (2-ISOCYANOETHYL)BENZENE | 59795-89-0 [chemicalbook.com]

- 7. molbase.com [molbase.com]

Physical properties of fluorinated aromatic isocyanides

An In-Depth Technical Guide to the Physical Properties of Fluorinated Aromatic Isocyanides

Abstract

Fluorinated aromatic isocyanides represent a class of molecules with significant and expanding utility in medicinal chemistry, materials science, and coordination chemistry. The introduction of fluorine atoms onto the aromatic ring profoundly modulates the electronic structure, reactivity, and spectroscopic signatures of the isocyanide functional group. This guide provides a comprehensive technical overview of these effects for researchers, scientists, and drug development professionals. We delve into the synthesis, electronic and spectroscopic properties, and the nuanced reactivity of these compounds. This document is structured to provide not just data, but a causal understanding of the underlying chemical principles, supported by detailed experimental protocols and logical frameworks.

Introduction: The Strategic Value of Fluorine in Aromatic Isocyanides

Isocyanides (or isonitriles), characterized by the R-N≡C functional group, are a unique class of compounds. The terminal carbon is divalent, possessing both a lone pair of electrons and a vacant p-orbital, which imparts a zwitterionic character and allows it to act as both a nucleophile and an electrophile.[1] When appended to an aromatic ring, its properties are subject to the electronic push-and-pull of substituents.

The strategic incorporation of fluorine, the most electronegative element, offers a powerful tool to fine-tune the properties of aryl isocyanides. Fluorine substitution can enhance metabolic stability, modulate lipophilicity, and alter receptor binding affinity, making these motifs highly valuable in drug discovery.[2][3] The strong electron-withdrawing nature of fluorine significantly impacts the electron density distribution across the entire molecule, influencing the isocyanide's bond strength, polarity, and reactivity in fundamental ways. Understanding these physical properties is paramount for their rational application in synthesis and materials design.

Synthesis of Fluorinated Aromatic Isocyanides

The most reliable and common route to aromatic isocyanides is the dehydration of the corresponding N-arylformamides. This two-step sequence begins with the formylation of a primary aromatic amine, followed by the removal of water using a suitable dehydrating agent.

Synthetic Pathway Overview

The overall transformation involves two key steps:

-

Formylation: A fluorinated aniline is reacted with a formylating agent (e.g., formic acid or a mixed anhydride) to produce an N-(fluorophenyl)formamide.

-

Dehydration: The formamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or diphosgene, in the presence of a base (e.g., triethylamine, pyridine) to yield the isocyanide.[4][5]

Caption: General synthetic workflow for fluorinated aromatic isocyanides.

Detailed Experimental Protocol: Synthesis of 4-Fluorophenyl Isocyanide

This protocol describes the synthesis of 4-fluorophenyl isocyanide from 4-fluoroaniline, a representative and widely used building block.

Part A: Synthesis of N-(4-fluorophenyl)formamide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (11.1 g, 0.1 mol).

-

Reagent Addition: Slowly add 98% formic acid (5.5 g, 0.12 mol) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The solid N-(4-fluorophenyl)formamide will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is typically obtained as a white to off-white solid with a yield of >90%.

Part B: Dehydration to 4-Fluorophenyl Isocyanide [4]

-

Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried N-(4-fluorophenyl)formamide (13.9 g, 0.1 mol) and triethylamine (30.3 g, 0.3 mol) in 200 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the N≡C stretch).

-

Quenching: Slowly pour the reaction mixture into 250 mL of ice-cold saturated sodium carbonate (Na₂CO₃) solution with vigorous stirring to neutralize the acid and quench excess POCl₃.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. The crude product is a pungent-smelling oil or low-melting solid, which can be further purified by vacuum distillation.